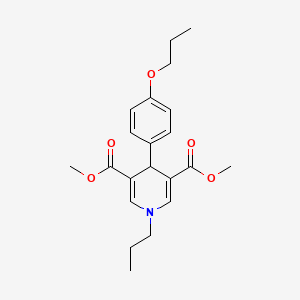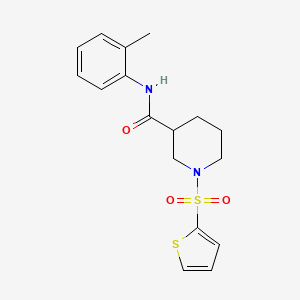
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate
Descripción general
Descripción
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as PPAP, is a compound that has gained attention in recent years due to its potential applications in scientific research. PPAP is a synthetic derivative of a natural compound found in the plant Mitragyna speciosa, also known as kratom.
Aplicaciones Científicas De Investigación
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have neuroprotective effects and may have potential therapeutic applications for neurodegenerative diseases such as Parkinson's and Alzheimer's. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cognitive enhancer and may improve memory and learning.
Mecanismo De Acción
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is believed to exert its effects through the modulation of neurotransmitter systems in the brain. Specifically, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, motivation, and attention. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter systems, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to increase mitochondrial function and ATP production. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have anti-inflammatory effects and may reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a variety of conditions. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is also soluble in organic solvents, which makes it easy to work with in the lab. However, there are also some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments. For example, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is not water-soluble, which may limit its use in certain types of experiments. Additionally, dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Direcciones Futuras
There are several potential future directions for research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is in the development of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate-based therapeutics for neurodegenerative diseases. dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may also have potential applications in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on neurotransmitter systems. Finally, there is a need for more in vivo studies to determine the safety and efficacy of dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in living organisms.
Conclusion:
dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with potential applications in scientific research. Its neuroprotective and cognitive-enhancing effects make it an attractive target for further study. While there are some limitations to using dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments, its relative ease of synthesis and stability make it a promising research tool. Future research on dimethyl 4-(4-propoxyphenyl)-1-propyl-1,4-dihydro-3,5-pyridinedicarboxylate may lead to the development of new therapeutics for neurodegenerative diseases and other neurological disorders.
Propiedades
IUPAC Name |
dimethyl 4-(4-propoxyphenyl)-1-propyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-5-11-22-13-17(20(23)25-3)19(18(14-22)21(24)26-4)15-7-9-16(10-8-15)27-12-6-2/h7-10,13-14,19H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHJOCBRWBCQCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(C(=C1)C(=O)OC)C2=CC=C(C=C2)OCCC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-phenyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B4817828.png)
![N-isopropyl-2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4817842.png)

![1-allyl-4-[(2,4-dichlorophenoxy)acetyl]piperazine](/img/structure/B4817857.png)
![5-ethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4817860.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(4-ethylphenyl)urea](/img/structure/B4817875.png)
![5-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4817877.png)
![N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
![2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4817895.png)
![2-[(4-methylphenyl)thio]-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4817902.png)

![N-[3-(dimethylamino)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4817911.png)
![N-cyclopropyl-2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}benzamide](/img/structure/B4817917.png)
![3-({[4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4817927.png)